5-(4-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
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Overview
Description
5-(4-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may include:
Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Furylcarbonyl group addition: This step involves the acylation of a furan ring, which can be done using acyl chlorides or anhydrides.
Pyrrolinone ring formation: The final step involves the cyclization reaction to form the pyrrolinone ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or marker in various biological assays to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
- 5-(4-Methylphenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Uniqueness
The presence of the bromine atom on the phenyl ring distinguishes 5-(4-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one from its analogs. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.
Properties
Molecular Formula |
C24H17BrN2O5S |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17BrN2O5S/c1-2-31-15-9-10-16-18(12-15)33-24(26-16)27-20(13-5-7-14(25)8-6-13)19(22(29)23(27)30)21(28)17-4-3-11-32-17/h3-12,20,29H,2H2,1H3 |
InChI Key |
ZZLNEZNJEGZHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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